tert-Butyl (2-((2-ethoxybenzyl)amino)-2-oxoethyl)carbamate
Description
tert-Butyl (2-((2-ethoxybenzyl)amino)-2-oxoethyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid (NH2COOH)
Properties
Molecular Formula |
C16H24N2O4 |
|---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-ethoxyphenyl)methylamino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-13-9-7-6-8-12(13)10-17-14(19)11-18-15(20)22-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19)(H,18,20) |
InChI Key |
TYLSBJDSKFLDNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((2-ethoxybenzyl)amino)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-ethoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((2-ethoxybenzyl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new carbamate derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-((2-ethoxybenzyl)amino)-2-oxoethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions to occur without interference from the amine group .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. It can also be used in the synthesis of bioactive molecules that have potential therapeutic applications .
Medicine
In medicine, this compound is explored for its potential as a drug candidate. It can be modified to enhance its pharmacological properties and used in the development of new medications .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It can also be employed in the formulation of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-Butyl (2-((2-ethoxybenzyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through covalent or non-covalent interactions, depending on the structure of the enzyme and the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-((2-ethoxybenzyl)amino)-2-oxoethyl)carbamate is unique due to its specific structure, which includes an ethoxybenzyl group. This structural feature imparts distinct chemical and biological properties, making it suitable for specialized applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
